molecular formula C24H27ClN6OS B10900120 2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide

2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-cyclohexylideneacetohydrazide

Cat. No.: B10900120
M. Wt: 483.0 g/mol
InChI Key: MFCCHVGPZBUBPX-UHFFFAOYSA-N
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Description

2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a phenyl group, and a chlorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE typically involves multiple steps The initial step often includes the formation of the triazole ring through a cyclization reactionThe final step involves the attachment of the cyclohexylidenacetohydrazide group under specific reaction conditions, such as the use of a base or a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-CYCLOHEXYLIDENACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. The triazole ring and the chlorinated aniline moiety play crucial roles in its binding affinity and specificity .

Properties

Molecular Formula

C24H27ClN6OS

Molecular Weight

483.0 g/mol

IUPAC Name

2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(cyclohexylideneamino)acetamide

InChI

InChI=1S/C24H27ClN6OS/c1-17-14-18(25)12-13-21(17)26-15-22-28-30-24(31(22)20-10-6-3-7-11-20)33-16-23(32)29-27-19-8-4-2-5-9-19/h3,6-7,10-14,26H,2,4-5,8-9,15-16H2,1H3,(H,29,32)

InChI Key

MFCCHVGPZBUBPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C4CCCCC4

Origin of Product

United States

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